(2-Bromo-3,4,5-trifluorophenyl)boronic acid
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Overview
Description
(2-Bromo-3,4,5-trifluorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and three fluorine atoms. The unique combination of these substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3,4,5-trifluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-3,4,5-trifluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3,4,5-trifluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Dehalogenated aromatic compounds.
Scientific Research Applications
(2-Bromo-3,4,5-trifluorophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-3,4,5-trifluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
3,4,5-Trifluorophenylboronic acid: Lacks the bromine substituent, resulting in different reactivity and applications.
2,4,6-Trifluorophenylboronic acid: Has fluorine atoms in different positions, affecting its electronic properties and reactivity.
2-Bromo-4,5-difluorophenylboronic acid: Similar structure but with fewer fluorine atoms, leading to variations in reactivity and applications.
Uniqueness: The presence of both bromine and three fluorine atoms in (2-Bromo-3,4,5-trifluorophenyl)boronic acid imparts unique electronic and steric properties, making it particularly valuable in specific synthetic applications where these attributes are advantageous .
Properties
Molecular Formula |
C6H3BBrF3O2 |
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Molecular Weight |
254.80 g/mol |
IUPAC Name |
(2-bromo-3,4,5-trifluorophenyl)boronic acid |
InChI |
InChI=1S/C6H3BBrF3O2/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,12-13H |
InChI Key |
WEVLRLRJXYBSLM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1Br)F)F)F)(O)O |
Origin of Product |
United States |
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